Oxypeucedanin
Overview
Description
Oxypeucedanin (OP) is a linear furanocoumarin that structurally contains an epoxide ring . It has been majorly isolated from ethyl acetate-soluble partitions of several genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family; and Citrus, belonging to the Rutaceae family .
Synthesis Analysis
Oxypeucedanin has been majorly isolated from ethyl acetate-soluble partitions of several genera . The methanolic extract of Angelica dahurica roots has been analytically characterized as the richest natural OP source . In order to explore potential drug candidates, oxypeucedanin, its derivatives, and semi-synthetically optimized analogues can be considered for the complementary assessments of biological assays .Molecular Structure Analysis
Oxypeucedanin (OP, C16H14O5, molecular weight: 286.28 g/mol, 4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one) is a linear furanocoumarin containing an epoxide ring .Chemical Reactions Analysis
Oxypeucedanin was evaluated for its abilities in molecular docking. The results exhibited dock scores of −7.52 and −4.23 kcal/mol against AChE (1EVE) and BChE (1P01), respectively .Physical And Chemical Properties Analysis
Oxypeucedanin has a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol .Scientific Research Applications
Neuropharmacological Properties : Oxypeucedanin impacts gene expression in neuroblastoma cells, influencing protein metabolism, intramembrane protein trafficking, and electron transport. It also modulates the MAPK signaling pathway, which may underlie its various pharmacological effects, including anti-proliferation and anti-inflammation (Choi et al., 2011).
Anticancer Activity : In human prostate carcinoma cells, oxypeucedanin has demonstrated the ability to inhibit cell growth, induce cell death, and cause G2-M arrest in cell cycle progression. This suggests its potential as an anticancer agent (Kang et al., 2009).
Cardiovascular Implications : Oxypeucedanin inhibits the hKv1.5 current, a property that could make it a candidate for antiarrhythmic drugs for atrial fibrillation, as it prolongs the action potential duration of cardiac muscle (Eun et al., 2005).
Chemotaxonomy and Bioactivities : Oxypeucedanin is isolated from several plant genera and has been noted for its antiproliferative, cytotoxic, anti-influenza, and antiallergic activities in preclinical studies (Mottaghipisheh, 2021).
Pharmacokinetics and Bioavailability : A study on rats provided insights into the pharmacokinetics and bioavailability of oxypeucedanin, indicating its linear kinetics characteristics and poor oral absorption (Zheng et al., 2022).
Interaction with Cytochrome P450 Enzymes : Oxypeucedanin acts as a mechanism-based inactivator of CYP2B6 and CYP2D6, which has implications for its use in herbal medicines and potential drug interactions (Zhang et al., 2021).
Anti-Inflammatory Effects in Lung Injury : Oxypeucedanin has shown efficacy in reducing inflammation and maintaining lung air-blood barrier integrity in models of acute lung injury, suggesting its potential for therapeutic use in such conditions (Du et al., 2022).
Anticonvulsant Properties : Oxypeucedanin has been observed to have anticonvulsant effects in seizure models, indicating its potential as a neuroprotective agent (Łuszczki et al., 2010).
Safety And Hazards
Oxypeucedanin is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves, and ensuring adequate ventilation .
Future Directions
In order to explore potential drug candidates, oxypeucedanin, its derivatives, and semi-synthetically optimized analogues can be considered for the complementary assessments of biological assays . More trials are necessary to define the doses and treatment guidelines and its usefulness against other pathologies such as cancer or bacterial infections .
properties
IUPAC Name |
4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAGQHZOLRFCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-Oxypeucedanin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-[(3,3-Dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |
CAS RN |
737-52-0, 3173-02-2 | |
Record name | Oxypeucadanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(3,3-dimethyloxiranyl)methoxy]-7H-Furo[3,2-g][1]benzopyran-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYPEUCEDANIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MV76MSB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (R)-Oxypeucedanin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104 - 105 °C | |
Record name | (R)-Oxypeucedanin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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